molecular formula C8H11N3O2 B162163 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione CAS No. 130947-34-1

3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione

Numéro de catalogue: B162163
Numéro CAS: 130947-34-1
Poids moléculaire: 181.19 g/mol
Clé InChI: VVLWFXMJFJMBEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is a heterocyclic compound that features both pyrazine and diazepine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with diketones in the presence of a catalyst such as indium chloride in acetonitrile at room temperature . This method yields the desired product with high purity and without the need for chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase I and II, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of tumor cell growth and proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is unique due to its specific ring structure and the presence of both pyrazine and diazepine rings. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on histone deacetylase (HDAC) inhibition and cytotoxicity against various cancer cell lines.

Structure and Synthesis

The compound belongs to a class of pyrazino derivatives characterized by a unique bicyclic structure. Its synthesis typically involves multi-step organic reactions, often utilizing methods such as the Castagnoli–Cushman reaction or other cyclization techniques.

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are crucial in regulating gene expression and are implicated in cancer progression. Recent studies have shown that this compound exhibits significant HDAC inhibitory activity.

  • Inhibition Data : In a comparative study with Vorinostat (an established HDAC inhibitor), the IC50 values for the compound were found to be lower than those for Vorinostat in several analogues. For instance:
    • Compound 7p: IC50 = 0.309 µM
    • Vorinostat: IC50 = 0.630 µM

This indicates that certain derivatives of this compound may offer enhanced efficacy compared to traditional HDAC inhibitors .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. The results demonstrate promising selective cytotoxic effects.

  • Case Study Results :
    • Compound 8g showed selective cytotoxicity against MV-4-11 (IC50 = 8.7 µM) and HT-29 (IC50 = 17.8 µM).
    • Compound 8m exhibited notable activity against MV-4-11 (IC50 = 10.8 µM) and LoVo (IC50 = 11.0 µM) .

These findings suggest that structural modifications can significantly enhance the biological activity of this compound.

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. This is associated with increased production of reactive oxygen species (ROS), leading to cell cycle arrest at the G1/S checkpoint.

Comparative Analysis of Biological Activity

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundMV-4-118.7Apoptosis via ROS
VorinostatMV-4-110.630HDAC inhibition
Compound 8mLoVo11.0Apoptosis via ROS

Propriétés

IUPAC Name

2,3,4,6,7,8-hexahydropyrazino[1,2-d][1,4]diazepine-1,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h5H,1-4H2,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLWFXMJFJMBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC(=O)C2=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563281
Record name 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130947-34-1
Record name 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.